1-Nitronaphthalene-D7
Overview
Description
1-Nitronaphthalene-D7 is a deuterated form of 1-nitronaphthalene, a nitroaromatic compound with the molecular formula C10D7NO2. It is a pale yellow solid with a molecular weight of 180.21 Da. This compound is known for its mutagenic properties and is often used in scientific research to study various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-Nitronaphthalene-D7 typically involves the nitration of naphthalene using nitric acid in the presence of a deuterium source. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms into the compound.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale nitration reactors with precise temperature and pressure control to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: : 1-Nitronaphthalene-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Major Products Formed: : The major products formed from these reactions include dinitronaphthalene derivatives, halogenated naphthalenes, and various oxidized products.
Scientific Research Applications
Chemistry: : 1-Nitronaphthalene-D7 is used as a model compound to study the behavior of nitroaromatic compounds in various chemical environments.
Biology: : In biological research, it is used to investigate the metabolic pathways and toxicological effects of nitroaromatic compounds.
Medicine: : The compound is utilized in pharmacological studies to understand the mechanisms of drug action and toxicity.
Industry: : It serves as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism of action of 1-Nitronaphthalene-D7 involves its interaction with cellular components, leading to oxidative stress and DNA damage.
Pathways Involved: : The compound is bioactivated by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that cause cellular damage.
Comparison with Similar Compounds
Similar Compounds: : Other similar compounds include 2-nitronaphthalene, 1,5-dinitronaphthalene, and various halogenated naphthalenes.
Uniqueness: : 1-Nitronaphthalene-D7 is unique due to its deuterated structure, which allows for the study of isotopic effects in chemical and biological processes.
Properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterio-8-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKGJBPXVHTNJL-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282051 | |
Record name | Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80789-77-1 | |
Record name | Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80789-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nitro-(1,2,3,4,5,6,7-2H7)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-nitro-(1,2,3,4,5,6,7-2H7)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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